N-butyl-N-methyl-2,2-diphenylacetamide
Description
N-Butyl-N-methyl-2,2-diphenylacetamide (molecular formula: C₁₈H₂₁NO, molecular weight: 267.37 g/mol) is a substituted 2,2-diphenylacetamide derivative characterized by an n-butyl and methyl group attached to the amide nitrogen. This compound belongs to a broader class of 2-phenylacetamides, which are recognized for their structural versatility and applications in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
N-butyl-N-methyl-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-15-20(2)19(21)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBDVBPVQLZDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
N-butyl-N-methyl-2,2-diphenylacetamide has been primarily investigated for its analgesic properties . Research indicates that this compound exhibits notable effectiveness in pain management, potentially serving as an alternative to traditional opioids.
Analgesic Activity
- Mechanism of Action : The compound interacts with opioid receptors, specifically the mu-opioid receptor (MOR), to provide analgesia without significant side effects associated with conventional opioids. Studies have shown that it can reduce drug-seeking behavior and opioid self-administration in animal models, suggesting its utility in treating opioid use disorder (OUD) .
- Clinical Implications : Its potential to be combined with existing opioid medications could enhance pain management while minimizing risks of addiction .
Anti-inflammatory and Antimicrobial Properties
The compound also demonstrates anti-inflammatory and antimicrobial activities, making it a candidate for formulations targeting inflammatory conditions and infections . This broadens its therapeutic scope beyond pain relief.
Agricultural Applications
In the agricultural sector, this compound is explored for its potential as an agricultural chemical , particularly in pest control formulations due to its biological activity .
Synthesis and Optimization
The synthesis of this compound typically involves several chemical reactions:
- Synthesis Methodology : The compound is synthesized through a multi-step process involving the reaction of diphenylacetyl chloride with butylamine under controlled conditions. Various solvents and reaction parameters can be optimized to enhance yield and purity .
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Diphenylacetyl chloride + Butylamine | Reflux in benzene | High |
| Step 2 | Purification via crystallization | Ethanol wash | Moderate |
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of this compound in a rat model of chronic pain. Results indicated a significant reduction in pain scores compared to control groups, highlighting its potential as a viable analgesic alternative .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its application in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and physicochemical properties of 2,2-diphenylacetamides are heavily influenced by substituents on the amide nitrogen and phenyl rings. Below is a comparative analysis of key analogs:
Diphenamid (N,N-Dimethyl-2,2-Diphenylacetamide)
- Molecular Formula: C₁₆H₁₇NO
- Key Features :
- N,N-dimethyl substitution reduces steric bulk compared to the n-butyl-methyl groups in the target compound.
- Application : Widely used as a herbicide due to its inhibition of plant cell division .
- Toxicity : A study comparing N,N-dimethyl-2,2-diphenylacetamide with DEET in rats revealed distinct neuropathological effects, highlighting substituent-dependent toxicity profiles .
N-Tert-Butyl-2,2-Diphenylacetamide
- Molecular Formula: C₁₈H₂₁NO
- Synthesis: Prepared via alkylation or amide coupling reactions, similar to methods described for N-butyl derivatives .
N-Benzyl-2,2-Diphenylacetamide
- Molecular Formula: C₂₁H₁₉NO
- Crystallography: Similar to 2,2-diphenylacetamide, intermolecular N–H···O hydrogen bonding dominates crystal packing .
N-Hydroxy-2,2-Diphenylacetamide
- Molecular Formula: C₁₄H₁₃NO₂
- Key Features: The hydroxy group enables hydrogen bonding, altering solubility and reactivity.
Physicochemical and Pharmacological Properties
| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Application | Key Properties |
|---|---|---|---|---|---|
| N-Butyl-N-methyl-2,2-diphenylacetamide | N-butyl, N-methyl | 267.37 | Not reported | Research | High lipophilicity, moderate steric bulk |
| Diphenamid | N,N-dimethyl | 239.31 | ~100–110* | Herbicide | Low molecular weight, polar |
| N-Tert-Butyl-2,2-diphenylacetamide | N-tert-butyl | 267.37 | Not reported | Chemical intermediate | High steric hindrance |
| N-Benzyl-2,2-diphenylacetamide | N-benzyl | 301.39 | Not reported | Pharmaceutical | Enhanced aromatic interactions |
| N-Hydroxy-2,2-diphenylacetamide | N-hydroxy | 227.26 | Not reported | Drug candidate | Hydrogen bonding capability |
*Estimated based on analogous compounds in .
Q & A
Q. What synthetic methodologies are commonly employed for N-butyl-N-methyl-2,2-diphenylacetamide, and how is structural confirmation achieved?
The synthesis typically involves the acylation of N-butyl-N-methylamine with 2,2-diphenylacetyl chloride under anhydrous conditions. Key steps include:
- Reacting the amine with the acyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
- Purification via column chromatography or recrystallization. Structural confirmation relies on 1H/13C NMR (amide proton at δ 6.5–7.5 ppm, aromatic protons at δ 7.2–7.6 ppm), IR (amide C=O stretch ~1650–1680 cm⁻¹), and mass spectrometry (molecular ion peak matching the molecular weight of 351.5 g/mol). Thin-layer chromatography (TLC) monitors reaction progress .
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Optimization strategies include:
- Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride).
- Using catalysts like triethylamine to neutralize HCl byproducts.
- Solvent selection (e.g., dichloromethane for improved solubility).
- Temperature control (0–5°C initial reaction, followed by gradual warming). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and melting point analysis .
Q. What spectroscopic techniques are prioritized for assessing purity and structural integrity?
- NMR Spectroscopy : Confirms substituent regiochemistry via coupling patterns (e.g., butyl chain protons at δ 0.8–1.6 ppm).
- IR Spectroscopy : Identifies amide functional groups and absence of unreacted acyl chloride (no C=O stretch ~1800 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₂₅H₂₇NO₂) with <2 ppm error.
- X-ray Crystallography (if crystalline): Resolves absolute configuration using SHELXL refinement .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets?
- Molecular Docking : Predicts binding modes to enzymes/receptors (e.g., using AutoDock Vina).
- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes over time (GROMACS/AMBER).
- QSAR Studies : Correlates structural features (e.g., lipophilic diphenyl groups) with bioactivity. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational findings .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:
- Orthogonal Assays : Combining enzyme inhibition (IC₅₀) with cell-based viability assays (MTT).
- Standardized Controls : Using reference compounds (e.g., known inhibitors) across studies.
- Statistical Rigor : Replicates (n ≥ 3) and ANOVA for inter-study variability. Meta-analysis of raw data (e.g., dose-response curves) clarifies outliers .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Flexible Alkyl Chains : Disorder in the butyl group is managed via SHELXL restraints (DFIX, SIMU).
- Twinning : Detected using PLATON; refinement in twin mode (TWIN/BASF commands).
- Thermal Motion : Anisotropic displacement parameters (ADPs) refine high-B-factor regions. Validation tools (e.g., checkCIF) ensure structural reliability .
Q. How are enzyme inhibition assays designed to evaluate this compound's pharmacological potential?
- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases).
- Controls : Include vehicle (DMSO ≤1%) and positive inhibitors (e.g., E-64 for cysteine proteases).
- Dose-Response Curves : 8–12 concentrations, analyzed via nonlinear regression (GraphPad Prism). Secondary assays (e.g., Western blot for downstream target modulation) validate specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
